molecular formula C24H20N4OS2 B2629608 N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 955745-21-8

N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2629608
CAS No.: 955745-21-8
M. Wt: 444.57
InChI Key: RDOVKESCCYYXMR-UHFFFAOYSA-N
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Description

N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of isopropyl group: Alkylation of the benzo[d]thiazole core with isopropyl halide under basic conditions.

    Coupling with pyridin-2-ylmethyl group: This step may involve the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of alcohol or ketone derivatives.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the benzo[d]thiazole core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, modulating their activity through binding to active sites or allosteric sites. This interaction could affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Pyridine derivatives: Compounds such as 2-pyridinemethanol and 2-pyridinecarboxylic acid.

Uniqueness

N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is unique due to its specific substitution pattern and the combination of benzo[d]thiazole and pyridine moieties. This unique structure may confer distinct biological activities and physicochemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4OS2/c1-15(2)17-9-7-12-20-21(17)27-24(31-20)28(14-16-8-5-6-13-25-16)23(29)22-26-18-10-3-4-11-19(18)30-22/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOVKESCCYYXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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